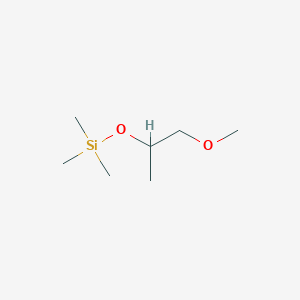

(1-Methoxy-2-propoxy)trimethylsilane

Descripción

Contextualization within Organosilicon Chemistry Research

Organosilicon chemistry is a rapidly expanding field with significant contributions to organic synthesis, materials science, and medicinal chemistry. numberanalytics.comresearchgate.net Organosilicon compounds are noted for their unique chemical and physical properties, which differ significantly from their carbon-based counterparts. soci.org The silicon-oxygen bond, a key feature of (1-Methoxy-2-propoxy)trimethylsilane, is significantly stronger than a carbon-oxygen bond, imparting thermal stability. Conversely, the silicon-carbon bond is weaker than a carbon-carbon bond, a property that is often exploited in synthetic chemistry. rsc.org

The field of organosilicon chemistry has seen a surge in interest, with a growing number of publications dedicated to the synthesis and application of these versatile compounds. researchgate.net Current research trends in organosilicon chemistry include the development of novel synthetic methodologies, the exploration of their use as catalysts, and their incorporation into advanced materials. numberanalytics.comresearchgate.net The unique ability of silicon to expand its coordination number allows for the formation of hypervalent silicon compounds, which can act as reactive intermediates or catalysts. soci.org

Significance in Advanced Chemical Synthesis and Materials Science Research

Silyl (B83357) ethers, the chemical class to which this compound belongs, are of paramount importance in modern organic synthesis. wikipedia.org They are most commonly employed as protecting groups for alcohols, allowing for selective reactions to be carried out on other parts of a complex molecule. wikipedia.orgresearchgate.net The stability of silyl ethers can be fine-tuned by altering the substituents on the silicon atom, which allows for their selective removal under specific conditions. tandfonline.com The development of new silylating agents and methods for their introduction and removal remains an active area of research. tandfonline.com

In materials science, the Si-O-C linkage found in silyl ethers is a key component in the development of degradable and sustainable polymers. mdpi.comnih.gov Poly(silyl ether)s (PSEs) are a class of polymers that can be hydrolyzed under acidic or basic conditions, making them attractive for applications such as drug delivery and the creation of environmentally friendly materials. mdpi.comnih.govnsf.gov The incorporation of silyl ether functionalities into polymer backbones allows for the design of materials with tunable degradation rates. acs.org Furthermore, alkoxy silanes, a broader category that includes this compound, are used as coupling agents, adhesion promoters, and crosslinkers in various industries. scispace.comsinosil.com They can improve the properties of materials by enhancing the bond between organic polymers and inorganic substrates. encyclopedia.pubnih.govdtic.mil

Historical Overview of Research on Silanes with Related Structural Motifs

The use of silyl groups in organic chemistry has a rich history, with the introduction of the trimethylsilyl (B98337) (TMS) group as a protecting group for alcohols being a significant milestone. rsc.org This development, pioneered by researchers like E.J. Corey and A. Venkateswarlu in the early 1970s, revolutionized the art of complex molecule synthesis. tandfonline.com Since then, a wide variety of silyl ethers with different steric and electronic properties have been developed, providing chemists with a powerful toolkit for selective synthesis. tandfonline.com

The study of alkoxy silanes, which possess one or more alkoxy groups attached to a silicon atom, has also been a long-standing area of investigation. scispace.com These compounds are known for their ability to hydrolyze and form siloxane bonds, a property that has been harnessed for surface treatments and the formation of silicone polymers. scispace.com Research into the reactivity and applications of alkoxy silanes has led to their widespread use in coatings, adhesives, and as intermediates in chemical manufacturing. sinosil.com While the specific history of this compound is not well-documented, its structure is a clear descendant of this foundational research on silyl ethers and alkoxy silanes.

Chemical and Physical Properties of this compound

The following table summarizes the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H18O2Si | nih.gov |

| Molecular Weight | 162.30 g/mol | nih.gov |

| IUPAC Name | 1-methoxypropan-2-yloxy(trimethyl)silane | nih.gov |

| CAS Number | 55816-62-1 | nih.govepa.govchemicalbook.comdakenchem.com |

| Canonical SMILES | CC(COC)OSi(C)C | nih.gov |

| InChI Key | NWBDNWPZFNUJHX-UHFFFAOYSA-N | nih.gov |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Related Compounds in Chemical Research

Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxypropan-2-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-7(6-8-2)9-10(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBDNWPZFNUJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603733 | |

| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-62-1 | |

| Record name | [(1-Methoxypropan-2-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methoxy 2 Propoxy Trimethylsilane and Analogues

Established Synthetic Pathways to (1-Methoxy-2-propoxy)trimethylsilane

The traditional synthesis of this compound primarily revolves around the reaction of an alcohol with a silylating agent, a process that can be categorized into alkoxysilane synthetic routes and trimethylsilyl (B98337) ether formation approaches.

Alkoxysilane Synthetic Routes

Alkoxysilane synthesis, in a broader context, involves the reaction of an alcohol with a silicon source. In the case of this compound, the precursor alcohol is 1-methoxy-2-propanol (B31579). A common method involves the use of a trialkylsilyl chloride, such as trimethylsilyl chloride (TMSCl), in the presence of a base. chemrxiv.orgmdpi.org The base, typically a tertiary amine like triethylamine (B128534) (Et₃N) or imidazole, serves to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netresearchgate.net

The reaction mechanism generally proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silyl (B83357) chloride, leading to the formation of the silyl ether and the corresponding ammonium (B1175870) salt of the base. chemrxiv.orgmdpi.org The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) often accelerating the process. researchgate.netacs.org

| Reagent 1 | Reagent 2 | Base | Solvent | Typical Yield (%) |

| 1-Methoxy-2-propanol | Trimethylsilyl chloride (TMSCl) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 85-95 |

| 1-Methoxy-2-propanol | Trimethylsilyl chloride (TMSCl) | Imidazole | Dimethylformamide (DMF) | >90 |

Table 1: Typical reaction conditions for the synthesis of this compound via alkoxysilane routes.

Trimethylsilyl Ether Formation Approaches

This subsection focuses on the broader context of forming trimethylsilyl ethers from alcohols, a fundamental transformation for synthesizing compounds like this compound. Besides trimethylsilyl chloride, other silylating agents can be employed. Hexamethyldisilazane (HMDS) is a milder alternative that produces ammonia (B1221849) as the only byproduct, which can be advantageous in certain applications. organic-chemistry.orgresearchgate.net The activation of HMDS often requires a catalyst, such as an acid catalyst or a metal salt. researchgate.net

Another approach is the use of silyl triflates, which are more reactive than the corresponding chlorides and are particularly useful for the silylation of hindered alcohols. organic-chemistry.org However, their high reactivity also necessitates stricter control of reaction conditions. The choice of the silylating agent and reaction conditions can be tailored based on the specific requirements of the synthesis, such as scale, purity, and functional group tolerance. researchgate.net

Novel Synthetic Strategies and Mechanistic Insights for this compound

Recent advancements in organosilane synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These strategies are applicable to the synthesis of this compound and its analogues.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of this compound from 1-methoxy-2-propanol presents a challenge in regioselectivity if the starting material were a diol with one alkoxy substituent. In such cases, selective silylation of one hydroxyl group over another is crucial. nih.govacs.orgorganic-chemistry.orgberkeley.eduberkeley.edu For 1-methoxy-2-propanol, which has only one hydroxyl group, the primary challenge lies in chemoselectivity, especially if other reactive functional groups were present in more complex analogues. The hydroxyl group's high affinity for silicon generally allows for selective silylation in the presence of less nucleophilic groups like ethers. nih.gov

Since 1-methoxy-2-propanol is a chiral molecule, the synthesis of enantiomerically pure (R)- or (S)-(1-Methoxy-2-propoxy)trimethylsilane requires stereoselective methods. This can be achieved through the use of chiral catalysts or auxiliaries that can differentiate between the enantiomers of the starting material or control the stereochemical outcome of the reaction. mdpi.orgresearchgate.netnih.govacs.org The development of organocatalytic systems for the asymmetric synthesis of silyl ethers represents a significant advancement in this area. researchgate.netnih.govacs.org

Green Chemistry Approaches in Organosilane Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organosilanes to minimize environmental impact. researchgate.netacs.orgnih.govrsc.org This includes the use of less hazardous reagents and solvents, catalytic methods to reduce waste, and energy-efficient processes. For the synthesis of this compound, green approaches could involve:

Catalytic Silylation: Employing catalytic amounts of a reusable catalyst instead of stoichiometric amounts of a base can significantly reduce waste. researchgate.net Various metal-based and organocatalysts have been developed for the silylation of alcohols. organic-chemistry.org

Solvent-Free Conditions: Conducting the reaction without a solvent or in a green solvent (e.g., water or supercritical CO₂) can reduce the environmental footprint of the process. researchgate.net

Alternative Silylating Agents: Using less corrosive and more atom-economical silylating agents, such as hydrosilanes in dehydrogenative silylation reactions, is another green strategy. organic-chemistry.org These reactions often produce only hydrogen gas as a byproduct.

| Green Approach | Catalyst/Reagent | Benefit |

| Catalytic Silylation | Lewis bases (e.g., DMAP), Metal complexes | Reduced waste, catalyst recyclability |

| Solvent-Free Reaction | Microwave irradiation with a solid support | Reduced solvent use, faster reaction times |

| Dehydrogenative Silylation | Hydrosilanes with a catalyst | Atom economy (H₂ as byproduct) |

Table 2: Green chemistry approaches applicable to the synthesis of this compound.

Advanced Characterization Techniques in Synthetic Studies of this compound (Focus on methods, not data)

The confirmation of the structure of this compound and the analysis of its purity rely on a combination of advanced spectroscopic techniques. The focus here is on the application of these methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see distinct signals for the trimethylsilyl protons (a sharp singlet), the methoxy (B1213986) protons (a singlet), and the protons of the propoxy backbone (multiplets), with their integration values corresponding to the number of protons in each group. ucsb.eduresearchgate.netnih.gov

¹³C NMR: This method identifies the different carbon environments in the molecule. The spectrum would show signals for the carbon atoms of the trimethylsilyl group, the methoxy group, and the three distinct carbons of the propoxy chain.

²⁹Si NMR: This specialized NMR technique is highly informative for organosilicon compounds. It provides a direct probe of the silicon environment. For this compound, a single resonance in the expected chemical shift range for a tetravalent silicon atom bonded to one oxygen and three carbon atoms would confirm the successful silylation. ucsb.eduresearchgate.netresearchgate.netescholarship.org

Mass Spectrometry (MS):

Electron Ionization (EI-MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Characteristic fragment ions would arise from the cleavage of the Si-C and Si-O bonds, with the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 being a prominent peak. nih.govresearchgate.netresearchgate.netnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to separate the components of a mixture and identify them by their mass spectra. It is particularly useful for assessing the purity of the synthesized this compound and for identifying any byproducts. nih.gov

Reactivity and Reaction Mechanisms of 1 Methoxy 2 Propoxy Trimethylsilane

Hydrolytic Stability and Degradation Pathways of (1-Methoxy-2-propoxy)trimethylsilane

The stability of this compound is intrinsically linked to the reactivity of its silicon-oxygen bond, particularly its susceptibility to hydrolysis. This process involves the cleavage of the Si-O-C linkage by water, leading to the formation of silanols and the corresponding alcohol and ether.

Kinetics and Thermodynamics of Hydrolysis for Organosilanes

Table 1: General Kinetic Parameters for the Hydrolysis of Representative Organosilanes

| Organosilane | Conditions | Rate Constant | Activation Energy (kJ/mol) |

|---|---|---|---|

| γ-Glycidoxypropyltrimethoxysilane | pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for the first hydrolysis step) researchgate.net | 68.4 (for epoxy ring opening) researchgate.net |

This table presents data for other organosilanes to illustrate the range of kinetic parameters and is not specific to this compound.

Thermodynamically, the hydrolysis of the Si-O bond is generally a favorable process, driven by the formation of stronger Si-O bonds in the resulting silanols and siloxanes. However, the equilibrium can be influenced by the reaction conditions. afinitica.com

Influence of Environmental Factors on Hydrolytic Behavior

Several environmental factors significantly impact the rate and mechanism of hydrolysis for alkoxysilanes like this compound.

pH: The hydrolysis of silanes is slowest at a neutral pH of around 7 and is significantly accelerated by both acidic and basic conditions. researchgate.net Under acidic conditions, the reaction proceeds via protonation of the alkoxy group, making it a better leaving group. In basic media, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the key step.

Temperature: As with most chemical reactions, an increase in temperature generally leads to a faster rate of hydrolysis. researchgate.net

Solvent: The choice of solvent can affect the solubility of the silane (B1218182) and the availability of water, thereby influencing the reaction rate. The use of alcohol co-solvents can sometimes slow down the hydrolysis reaction. researchgate.net The polarity of the solvent can also play a role in stabilizing the transition states of the hydrolysis reaction.

Concentration: A higher concentration of the silane and water will generally lead to a faster rate of hydrolysis. researchgate.net

Mechanistic Investigations of Silicon-Oxygen Bond Cleavage

The cleavage of the silicon-oxygen bond in alkoxysilanes during hydrolysis is a well-studied process. The mechanism is dependent on the pH of the reaction medium.

Under acidic conditions , the reaction is believed to proceed through a mechanism involving the rapid protonation of the oxygen atom of the alkoxy group. This is followed by a nucleophilic attack of a water molecule on the silicon center, often with the assistance of other water molecules acting as proton relays. This leads to the formation of a pentacoordinate transition state, which then breaks down to release an alcohol molecule and form a silanol (B1196071). researchgate.net

In basic media , the mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom, forming a pentacoordinate intermediate. This intermediate then rearranges to expel the alkoxide ion, which is subsequently protonated by water to yield the alcohol.

The structure of the silane itself also plays a role. The presence of bulky substituents on the silicon atom can sterically hinder the approach of the nucleophile, thus slowing down the rate of hydrolysis.

Role of this compound as a Water Scavenger in Organic Transformations

The inherent reactivity of the Si-O bond in alkoxysilanes towards water makes them effective water scavengers in organic reactions where the presence of moisture can be detrimental. sisib.comresearchgate.net By reacting with trace amounts of water, they prevent side reactions and can help to drive equilibria towards the desired products.

Applications in Carbonyl Compound Reactions

While specific examples detailing the use of this compound as a water scavenger in carbonyl compound reactions are not prevalent in the literature, other alkoxysilanes are known to be utilized for this purpose. afinitica.comresearchgate.net In reactions such as the formation of imines, enamines, and acetals from carbonyl compounds, the removal of the water formed is crucial for achieving high yields.

For instance, in the condensation of an amine with a ketone or aldehyde to form an imine, the reaction is reversible, and the presence of water can lead to the hydrolysis of the product back to the starting materials. An alkoxysilane can be added to the reaction mixture to react with the water as it is formed, thus shifting the equilibrium towards the imine product.

Table 2: Examples of Organosilicon Compounds as Water Scavengers in Carbonyl Chemistry

| Reaction Type | Carbonyl Compound | Reagent | Organosilicon Scavenger | Product |

|---|---|---|---|---|

| Imine Formation | Aldehyd/Ketone | Amine | Chlorotrimethylsilane/Alkoxysilane | Imine |

This table provides general examples of how organosilicon compounds are used and does not specifically feature this compound.

Scope and Limitations in Dehydration Processes and Related Chemistry

The use of alkoxysilanes like this compound as water scavengers offers several advantages. They are generally effective under mild conditions and are compatible with a wide range of functional groups. The byproducts of the scavenging reaction, silanols and eventually siloxanes, are often inert and can be easily removed from the reaction mixture.

However, there are also limitations to their use. The reactivity of the alkoxysilane must be carefully matched to the reaction conditions. A highly reactive scavenger might interfere with the desired reaction, while a less reactive one may not be effective enough. The stoichiometry of the scavenger used is also important, as an excess can sometimes lead to side reactions. Furthermore, the generation of alcohol as a byproduct could potentially interfere with certain sensitive reactions. In the case of this compound, the byproducts would be trimethylsilanol (B90980) (which would likely condense to hexamethyldisiloxane) and 1-methoxy-2-propanol (B31579). The compatibility of these byproducts with the specific reaction system must be considered.

Other Electrophilic and Nucleophilic Reactions Involving the this compound Moiety

The this compound molecule possesses multiple reactive sites susceptible to both electrophilic and nucleophilic attack. The primary locations for these reactions are the silicon atom and the oxygen atoms of the ether linkages.

Reactivity at the Silicon Center

The silicon atom in this compound is electrophilic due to the polarization of the Si-O bonds, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of organosilicon chemistry and is central to the compound's utility in various chemical transformations.

Nucleophilic Substitution:

The most common reaction at the silicon center is nucleophilic substitution, often following a bimolecular nucleophilic substitution (SN2-Si) mechanism. In this process, a nucleophile attacks the silicon atom, leading to the displacement of one of the alkoxy groups. This reaction proceeds through a pentacoordinate silicon intermediate or transition state.

A primary example of this reactivity is hydrolysis , where water acts as the nucleophile. The hydrolysis of alkoxysilanes is a well-studied process and can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of an oxygen atom of one of the alkoxy groups, making it a better leaving group. Subsequently, a water molecule attacks the electrophilic silicon atom.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then eliminates an alkoxide ion.

The relative reactivity of the alkoxy groups can influence the hydrolysis pathway. Generally, methoxy (B1213986) groups are more susceptible to hydrolysis than larger alkoxy groups like propoxy, due to reduced steric hindrance. organic-chemistry.org Therefore, in this compound, the methoxy group is expected to hydrolyze at a faster rate than the 2-propoxy group under similar conditions.

The table below summarizes the general factors influencing the rate of nucleophilic substitution at the silicon center of alkoxysilanes.

| Factor | Influence on Reaction Rate | Rationale |

| Nature of Nucleophile | Stronger nucleophiles increase the rate. | Facilitates the attack on the electrophilic silicon atom. |

| Steric Hindrance | Increased steric bulk on the silicon or the alkoxy group decreases the rate. | Hinders the approach of the nucleophile to the silicon center. |

| Catalyst | Both acids and bases catalyze the reaction. | Acids activate the leaving group; bases increase the nucleophilicity of the attacking species (e.g., water). |

| Solvent | Polar solvents can stabilize charged intermediates and transition states, potentially increasing the rate. | The specific effect can vary depending on the reaction mechanism. |

Reactions Involving the Methoxy and Propoxy Ether Linkages

The ether linkages in the methoxy and propoxy groups of this compound can also undergo cleavage reactions, typically under more forcing conditions than the reactions at the silicon center.

Ether Cleavage:

The cleavage of the C-O bond in ethers generally requires strong reagents.

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), can cleave ether bonds. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. This can proceed via an SN1 or S.N.2 mechanism, depending on the structure of the carbon fragment. In the case of this compound, both the methyl and the propyl groups are primary or secondary, suggesting an SN2 pathway is likely.

Lewis Acid-Catalyzed Cleavage: Strong Lewis acids can also promote the cleavage of ether bonds by coordinating to the ether oxygen, making the carbon atoms more susceptible to nucleophilic attack.

It is important to note that the Si-O-C linkage is generally more labile than the C-O-C ether linkage within the propoxy group. Therefore, reactions targeting the ether linkages would likely require conditions that also promote the cleavage of the silyl (B83357) ether bond. The selective cleavage of one ether linkage over the other or over the silyl ether bond would be challenging and would depend heavily on the specific reagents and reaction conditions employed.

The following table outlines general conditions for ether cleavage reactions that could be applicable to the methoxy and propoxy moieties in this compound.

| Reagent | Conditions | General Outcome |

| Hydrogen Iodide (HI) | Concentrated, often with heating | Cleavage of the ether to form an alcohol and an alkyl iodide. |

| Hydrogen Bromide (HBr) | Concentrated, often with heating | Cleavage of the ether to form an alcohol and an alkyl bromide. |

| Boron Tribromide (BBr₃) | Often at low temperatures | Effective for cleaving methyl ethers. |

| Trimethylsilyl (B98337) Iodide (TMSI) | Neutral conditions | Can cleave ethers to form silyl ethers and alkyl iodides. nih.gov |

Due to the lack of specific experimental data for this compound, the reactivity described is based on established principles of organosilicon and ether chemistry. Further research would be necessary to fully elucidate the specific reaction pathways and selectivities for this particular compound.

Applications of 1 Methoxy 2 Propoxy Trimethylsilane in Materials Science and Surface Chemistry

Surface Modification and Wettability Control Using (1-Methoxy-2-propoxy)trimethylsilane as a Precursor

Silane (B1218182) coupling agents are instrumental in modifying the surface characteristics of inorganic substrates. researchgate.net The fundamental mechanism involves the hydrolysis of the alkoxy groups on the silane, which then react with hydroxyl groups present on the surface of materials like glass, silica (B1680970), or metal oxides to form stable covalent bonds. researchgate.net

This compound is primarily utilized to impart a hydrophobic character to a surface. The process hinges on the chemical nature of its constituent parts. The methoxypropoxy group is hydrolytically sensitive, meaning it reacts with moisture or water. gelest.com This reaction forms a reactive silanol (B1196071) group (Si-OH) which can then condense with hydroxyl (-OH) groups on a substrate, covalently bonding the molecule to the surface.

Once anchored, the non-hydrolyzable trimethylsilyl (B98337) group (-(Si(CH₃)₃)) is oriented away from the surface. This group is inherently nonpolar and, consequently, hydrophobic (water-repelling). The collective effect of many of these molecules bonded to a surface is a significant reduction in the surface energy, leading to an increase in the water contact angle and the creation of a hydrophobic surface. researchgate.netgelest.com Surfaces can be classified as hydrophobic or hydrophilic based on their interaction with water; hydrophobic surfaces resist wetting, while hydrophilic surfaces are readily wetted. researchgate.netnih.gov The modification with this compound is a method to achieve the former. gelest.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₈O₂Si | gelest.comnih.gov |

| Molecular Weight | 162.30 g/mol | gelest.comnih.gov |

| CAS Number | 55816-62-1 | nih.gov |

| Density | 0.83 g/mL | gelest.com |

| Refractive Index | 1.3965 | gelest.com |

| Hydrolytic Sensitivity | 7: Reacts slowly with water/moisture | gelest.com |

This table is generated from data found in the provided search results.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. kyoto-u.ac.jp For organosilanes like this compound, SAM formation typically occurs on hydroxyl-bearing surfaces, such as silicon wafers with a native oxide layer. kyoto-u.ac.jppiketech.com

The general mechanism involves three key steps:

Hydrolysis: The methoxypropoxy group on the silane reacts with trace amounts of water in the solvent or on the substrate to form a silanol intermediate.

Chemisorption: The resulting silanol group forms a covalent Si-O-Substrate bond with the hydroxylated surface. kyoto-u.ac.jp

Lateral Organization: Intermolecular forces, such as van der Waals interactions between the alkyl chains of adjacent molecules, drive the organization of the molecules into a densely packed, ordered monolayer.

In the case of this compound, the single reactive site means it forms a terminal layer without polymerization across the surface. The resulting SAM would present a surface composed of trimethylsilyl groups, rendering it hydrophobic. While the principles of SAM formation are well-established for various organosilanes, specific research detailing the precise structure and properties of SAMs derived from this compound is limited in the available literature. nih.govresearchgate.net

Precursor in Polymer Chemistry and Advanced Composite Materials

Cross-linking involves the formation of chemical bonds between polymer chains to create a three-dimensional network, which generally enhances the mechanical and thermal properties of the material. This process typically requires cross-linking agents with two or more reactive functional groups.

This compound is a monofunctional silane, as it possesses only one hydrolyzable alkoxy group attached to the silicon atom. gelest.com The hydrolysis of this group leads to the formation of a single silanol. reddit.comtue.nl This silanol can react with another polymer or surface, but it cannot create a bridge to a second polymer chain. Therefore, it does not act as a cross-linking agent. Instead, its role in polymerization is that of an "end-capper" or a chain terminator. It can be used to control polymer molecular weight or to introduce a specific hydrophobic functionality at the end of a polymer chain.

The performance of composite materials, which consist of a reinforcement (like glass fibers or mineral fillers) within a polymer matrix, is highly dependent on the strength of the adhesion at the fiber-matrix interface. kuleuven.beresearchgate.net Poor adhesion can lead to mechanical failure as stresses are not efficiently transferred from the matrix to the stronger reinforcement phase. kuleuven.be

Silane coupling agents can significantly improve this interfacial adhesion. They function as molecular bridges between the inorganic reinforcement and the organic polymer matrix. researchgate.net The hydrolyzable group of the silane (the methoxypropoxy group in this case) reacts with the inorganic surface of the filler. The organic part of the molecule then interacts with the surrounding polymer matrix, improving compatibility and adhesion through mechanisms like chain entanglement or co-reactivity. mdpi.com

By treating a filler with this compound, its surface becomes more hydrophobic. This modification can enhance the wettability and dispersion of the filler within a nonpolar polymer matrix (e.g., polypropylene), leading to a more homogeneous composite with improved interfacial bonding and, consequently, better mechanical properties.

Potential in Heterogeneous Catalysis and Functional Materials Based on this compound Derivatives

There is limited specific information in the surveyed literature regarding the application of this compound or its direct derivatives in the field of heterogeneous catalysis. In principle, like other silanes, it can be used to functionalize catalyst supports such as silica or zeolites. This surface functionalization could be employed to control the surface wettability of the catalyst, potentially influencing reactant and product diffusion to and from the active sites, especially in aqueous-phase reactions. However, without further functional groups, its role would likely be passive, modifying the support's physical properties rather than participating directly in catalytic cycles. The development of functional materials based on its derivatives remains an area open to further research.

Immobilization on Catalytic Supports

The immobilization of homogeneous catalysts onto solid supports is a critical area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Alkoxysilanes are frequently employed as coupling agents to anchor catalytic metal complexes or organocatalysts to inorganic supports like silica, alumina, and zeolites. gelest.comnih.govresearchgate.net

The reactivity of this compound is centered around the hydrolysis of its methoxy (B1213986) group. In the presence of water, the methoxy group can be hydrolyzed to form a silanol group (Si-OH). This process is often the initial step in grafting the silane molecule onto a support material. nih.govresearchgate.net The surface of many common catalytic supports, such as silica gel, is rich in hydroxyl groups. gelest.com The newly formed silanol group from the hydrolysis of this compound can then undergo a condensation reaction with the surface hydroxyl groups of the support, forming a stable covalent siloxane bond (Si-O-Si). nih.govresearchgate.net This reaction effectively immobilizes the molecule onto the support.

The trimethylsilyl group, being relatively inert, can influence the surface properties of the catalyst support. wikipedia.org Its presence can impart hydrophobicity to the surface, which can be advantageous in certain catalytic reactions by creating a specific microenvironment around the active sites. scribd.comspecialchem.com The steric bulk of the trimethylsilyl group may also play a role in controlling the accessibility of the catalytic sites. nih.gov

| Research Finding | Significance for Catalyst Immobilization |

| Functional 1-organyltrialkoxysilanes can be used to modify hydroxylated surfaces like zeolite and silica gel through hetero-condensation reactions. gelest.comnih.govresearchgate.net | This principle supports the potential of this compound to bind to common catalyst supports. |

| The hydrolysis of alkoxysilanes is a key step in the surface modification process, converting alkoxy groups to reactive silanol groups. nih.govresearchgate.netresearchgate.net | The slow hydrolytic sensitivity of this compound suggests a controllable reaction rate for surface functionalization. researchgate.netscribd.com |

| The trimethylsilyl group is known to be a bulky and chemically inert functional group that can protect hydroxyl groups and increase volatility. wikipedia.org | This suggests that the trimethylsilyl moiety of the compound would remain intact during immobilization and could modify the surface properties of the support. |

Table 2: Research findings on related alkoxysilanes and their relevance to catalyst immobilization.

Design of Fluorescent Materials

The surface modification of materials to impart fluorescent properties is a growing field with applications in sensors, bio-imaging, and optoelectronics. Silane coupling agents are instrumental in attaching fluorescent organic molecules to various substrates, including nanoparticles and surfaces. gelest.comgelest.com

The potential application of this compound in the design of fluorescent materials would likely involve its use as a linker or a surface passivating agent. While the compound itself is not fluorescent, it could be chemically modified to incorporate a fluorophore. The modified silane could then be grafted onto a material's surface via the hydrolysis and condensation of its methoxy group, similar to the process described for catalyst immobilization.

Alternatively, this compound could be used to modify the surface of existing fluorescent materials, such as quantum dots or fluorescent nanoparticles. The trimethylsilyl groups could provide a hydrophobic and protective layer, potentially enhancing the quantum yield and stability of the fluorescent material by shielding it from the external environment. wikipedia.org The surface modification can prevent the agglomeration of nanoparticles, which is crucial for maintaining their optical properties. nih.gov

Although no specific studies detailing the use of this compound for designing fluorescent materials have been identified, the principles of using functionalized silanes for surface modification of luminescent materials are well-documented.

| Research Finding | Significance for Fluorescent Material Design |

| Functionalized alkoxysilanes are used to modify the surface of nanoparticles, preventing agglomeration and enhancing their properties. nih.gov | This compound could potentially be used to passivate the surface of fluorescent nanoparticles, improving their stability and dispersibility. |

| Silane coupling agents can be used to attach organic molecules to inorganic surfaces. gelest.comspecialchem.com | This suggests a pathway where a fluorescent dye could be attached to this compound, which then acts as a linker to a substrate. |

| A catalog from a chemical supplier lists a related compound, 7-triethoxysilylpropoxy-5-hydroxyflavone, as an "immobilizeable fluorescent compound". gelest.comgelest.com | This demonstrates the established concept of using alkoxysilanes to create fluorescent materials. |

Table 3: Research findings on the use of silanes in fluorescent material design.

Theoretical and Computational Studies of 1 Methoxy 2 Propoxy Trimethylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity of (1-Methoxy-2-propoxy)trimethylsilane

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for studying organosilicon compounds. nih.govresearchgate.net DFT calculations can elucidate the electronic structure of this compound, including the nature of its chemical bonds, charge distribution, and molecular orbitals. For instance, the polarity of the Si-O and Si-C bonds, a key feature of organosilicon compounds, can be quantified. wikipedia.org The silicon atom in organosilicon compounds is more electropositive than carbon, which influences the reactivity of adjacent bonds. soci.org

DFT methods are also employed to predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure. Furthermore, DFT is instrumental in exploring reaction mechanisms, for example, by calculating the energies of reactants, transition states, and products for reactions involving this compound. researchgate.netacs.org This allows for the determination of reaction pathways and activation energies, providing a deeper understanding of its chemical transformations. researchgate.net

Table 1: Representative DFT Functionals for Organosilicon Studies

| Functional | Type | Key Features |

| B3LYP | Hybrid | A widely used functional that often provides a good balance of accuracy and computational cost for a variety of systems, including organosilicon compounds. nih.govresearchgate.net |

| M06-2X | Hybrid Meta-GGA | Known for its good performance in calculating main group thermochemistry and non-covalent interactions. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Particularly suitable for systems where non-covalent interactions, such as dispersion forces, are important. |

This table is for illustrative purposes and the choice of functional depends on the specific properties and reactions being investigated.

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. acs.orgresearchgate.net For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. The molecule can adopt various spatial arrangements due to the rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its physical and chemical properties. researchgate.netchemrxiv.org

MD simulations also provide insights into intermolecular interactions. By simulating a collection of this compound molecules, one can study how they interact with each other in the liquid or solid state. These simulations can predict bulk properties such as density, viscosity, and diffusion coefficients. Reactive force fields, such as ReaxFF, can be employed in MD simulations to model chemical reactions, such as the formation of siloxane bonds on surfaces. acs.orgresearchgate.netacs.org

Predictive Models for Chemical Behavior and Properties of Organosilicon Compounds, Including this compound

Predictive modeling has emerged as a valuable tool in materials science and chemistry for forecasting the properties of new compounds, thereby accelerating the discovery and design process.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. mdpi.com The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. mdpi.com For this compound, a QSPR model could be developed to predict properties such as boiling point, vapor pressure, or solubility based on a set of calculated molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecular structure, including topological, geometrical, and electronic features. By establishing a mathematical relationship between these descriptors and a known property for a series of related organosilicon compounds, a predictive model can be constructed. This model can then be used to estimate the properties of new or uncharacterized compounds like this compound, reducing the need for extensive experimental measurements.

Machine learning (ML) is rapidly becoming an indispensable tool in materials science for predicting material properties and guiding synthesis. nih.gov ML algorithms can identify complex patterns and relationships within large datasets, enabling the rapid prediction of material behavior under various conditions. mdpi.com In the context of organosilicon compounds, ML models can be trained on existing experimental or computational data to predict a wide range of properties for molecules like this compound. tandfonline.comresearchgate.net

For instance, a neural network could be trained to predict the thermal stability or reactivity of organosilanes based on their chemical formula or a representation of their molecular structure. arxiv.org These models can significantly accelerate the screening of potential candidates for specific applications by predicting their properties without the need for time-consuming and costly laboratory experiments or complex quantum chemical calculations. nih.gov The integration of ML with molecular dynamics simulations offers a powerful hybrid approach, combining the accuracy of atomistic simulations with the speed and scalability of data-driven methods. mdpi.com

Table 2: Common Machine Learning Algorithms in Materials Property Prediction

| Algorithm | Type | Brief Description |

| Linear Regression | Supervised Learning | Establishes a linear relationship between input features (molecular descriptors) and a continuous target property. |

| Support Vector Machines | Supervised Learning | Can be used for both classification and regression tasks by finding an optimal hyperplane that separates data points. |

| Random Forest | Ensemble Learning | Builds multiple decision trees and merges them to get a more accurate and stable prediction. |

| Neural Networks | Deep Learning | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. |

This table provides a general overview of some commonly used machine learning algorithms.

Mechanistic Elucidation of Reactions Involving this compound through Computational Chemistry

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as hydrolysis or thermal decomposition, computational methods can map out the entire reaction pathway. The hydrolysis of alkoxysilanes, a key reaction in sol-gel processes and surface modification, can proceed through different mechanisms depending on the reaction conditions (e.g., acid or base catalysis). journalcsij.comtandfonline.comnih.gov

Derivative Chemistry and Structure Activity Relationships of 1 Methoxy 2 Propoxy Trimethylsilane

Synthesis and Functionalization: A Void in the Literature

A comprehensive search for studies on the synthesis and functionalization of novel (1-Methoxy-2-propoxy)trimethylsilane derivatives yielded no specific results. The exploration of modifications to its alkoxy chains or the introduction of additional functional groups on the propyl moiety appears to be an unchartered area of chemical research.

In a broader context, the modification of alkoxy groups in silanes is a known strategy to tune their reactivity. For instance, the hydrolytic stability of silanes is influenced by the nature of the alkoxy group, with methoxy (B1213986) groups generally being more reactive than ethoxy groups. shinetsusilicone-global.com The substitution of alkoxy groups can also be achieved through reactions with alcohols, often catalyzed by acids or bases. dtic.mil

Similarly, the functionalization of the alkyl chain in organosilanes is a common practice to introduce desired properties. mdpi.com For example, the introduction of amino, epoxy, or vinyl groups on the propyl chain of other silanes is a well-established method for producing coupling agents that can bridge inorganic and organic materials. mdpi.comutwente.nl However, no such derivatization has been reported for this compound itself.

Structure-Reactivity and Structure-Property Relationships: An Extrapolation from Analogs

The relationship between the structure of an alkoxysilane and its reactivity or properties is a fundamental concept in silicon chemistry. Factors such as the steric bulk of the alkoxy groups and the electronic effects of substituents on the silicon atom play a crucial role in determining the rate of hydrolysis and condensation, which are key reactions for many applications. researchgate.net For instance, studies on compounds like 3-aminopropyltriethoxysilane (B1664141) (APTES) have provided detailed insights into how film density and hydrolytic stability are influenced by deposition conditions and curing. researchgate.net

For flexible alkoxysilane coatings used in the automotive industry, structure-property relationships concerning scratch and mar resistance have been examined, linking properties like crosslink density and glass transition temperature to performance. researchgate.netscilit.com These studies, however, focus on complex systems and not on the specific structure of this compound. Without experimental data on its analogs where the methoxy or propoxy groups are systematically varied, any discussion on its structure-reactivity relationships would be purely speculative.

Chiral Derivatives and Enantioselective Applications: A Field of Possibilities

The development of chiral silanes and their use in enantioselective synthesis is an active area of research. mdpi.comnih.govdicp.ac.cnacs.org The synthesis of optically active silyl (B83357) ethers, for example, has been achieved through methods like organocatalytic asymmetric synthesis and copper-catalyzed hydrosilylation polymerization. nih.govdicp.ac.cnacs.org These chiral silicon compounds have potential applications in asymmetric catalysis and as chiral building blocks. researchgate.net

The this compound molecule contains a chiral center at the second carbon of the propoxy group. This inherent chirality suggests the possibility of developing chiral derivatives. For instance, synthesis using an enantiomerically pure 1-methoxy-2-propanol (B31579) precursor could, in principle, yield enantiopure (R)- or (S)-(1-Methoxy-2-propoxy)trimethylsilane. However, no research has been published on the synthesis of such chiral derivatives or their application in enantioselective processes. The exploration of this compound's potential as a chiral auxiliary or in the synthesis of chiral materials remains an open field.

Future Directions and Emerging Research Areas for 1 Methoxy 2 Propoxy Trimethylsilane

Integration with Advanced Manufacturing and Additive Technologies

The unique properties of organosilanes are becoming increasingly relevant in the realm of advanced manufacturing and additive technologies, such as 3D printing. For (1-Methoxy-2-propoxy)trimethylsilane, its future in this field lies in its potential as a versatile molecular tool for surface modification and as a component in novel printing materials.

In the context of 3D printing, the surface chemistry of printed objects is crucial for their final properties and performance. Organosilanes can be used to functionalize the surfaces of 3D-printed parts, imparting desired characteristics such as hydrophobicity, biocompatibility, or improved adhesion for subsequent coatings. nih.gov The dual alkoxy functionality of this compound offers a controlled hydrolysis pathway, which could be exploited to create highly specific and stable surface modifications on a variety of substrates used in 3D printing, including polymers and ceramics. elkem.comresearchgate.net

Furthermore, the development of new photosensitive resins for techniques like stereolithography (SLA) could benefit from the incorporation of functionalized silanes. By integrating this compound into resin formulations, it may be possible to create 3D-printed objects with enhanced thermal stability, chemical resistance, and mechanical properties. arkema.com The presence of the methoxy (B1213986) and propoxy groups could also influence the curing process, potentially allowing for finer control over the polymerization and the final material characteristics. Research in this area could lead to the development of high-performance materials for demanding applications in aerospace, automotive, and medical industries. elkem.com

A key area of investigation will be understanding how the differential hydrolysis rates of the methoxy and propoxy groups can be utilized to control the cross-linking density and network formation within 3D-printed matrices. This level of control is essential for creating materials with tailored properties, a cornerstone of advanced manufacturing.

Table 1: Potential Roles of this compound in Additive Manufacturing

| Application Area | Potential Function of this compound | Desired Outcome |

| Surface Modification | Post-printing surface treatment of polymer or ceramic parts. | Enhanced hydrophobicity, improved paint adhesion, or specific bio-functionalization. |

| Resin Formulation | Additive in photosensitive resins for SLA or other 3D printing technologies. | Increased thermal stability, chemical resistance, and mechanical strength of printed objects. |

| Binder Jetting | Component of binder formulations for metal or sand printing. | Improved green part strength and enhanced properties after sintering. |

| Composite Materials | Coupling agent between the polymer matrix and reinforcing fillers in 3D-printed composites. | Enhanced interfacial adhesion and overall mechanical performance of the composite. |

Sustainable and Environmentally Benign Applications of Organosilanes

The push towards greener and more sustainable technologies presents a significant opportunity for the application of thoughtfully designed organosilanes. This compound, with its potential for controlled reactivity and reduced release of volatile organic compounds (VOCs) compared to more reactive silanes, is a candidate for environmentally benign applications.

One of the most promising areas is the development of eco-friendly coatings and adhesives. Traditional coating systems often rely on solvents and chrome-based compounds that pose environmental and health risks. russoindustrial.ru Organosilane-based coatings can offer a more sustainable alternative by providing excellent adhesion and corrosion protection with lower environmental impact. russoindustrial.ruzmsilane.com The hydrolysis of this compound would release methanol (B129727) and propanol, which are less toxic than the byproducts of some other silane (B1218182) precursors. This makes it an attractive candidate for formulating low-VOC, water-borne coatings. brb-international.commdpi.com

Moreover, organosilanes are being explored for their role in creating more durable and long-lasting materials, which contributes to sustainability by reducing waste and the need for frequent replacements. patsnap.com For instance, using this compound as a coupling agent in wood-plastic composites or other composite materials could enhance their moisture resistance and mechanical properties, thereby extending their service life. sinosil.comncsu.edu

Future research could focus on the lifecycle assessment of materials incorporating this compound to quantify its environmental benefits. Investigating its biodegradability and the environmental fate of its hydrolysis products will also be crucial for its adoption in widespread sustainable applications. zmsilane.com

Table 2: Potential Sustainable Applications for this compound

| Application | Role of this compound | Sustainability Benefit |

| Low-VOC Coatings | Cross-linking agent or adhesion promoter in water-based formulations. | Reduction of harmful solvent emissions. brb-international.commdpi.com |

| Durable Composites | Coupling agent to improve the interface between organic polymers and inorganic fillers. | Increased material lifespan, reducing waste and resource consumption. patsnap.com |

| Wood Protection | Hydrophobizing agent to prevent moisture damage and decay. | Replacement for more toxic wood preservatives. ncsu.edu |

| Eco-friendly Adhesives | Component to enhance bonding and durability. | Formulation of adhesives with lower environmental impact. sinosil.com |

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The true potential of this compound will likely be unlocked through interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science. Its unique molecular structure offers a playground for chemists to study reaction kinetics and for materials scientists to design novel materials with precisely controlled properties.

The differential reactivity of the methoxy and propoxy groups is a key area for fundamental investigation. The methoxy group is generally more susceptible to hydrolysis than the bulkier propoxy group. nih.gov This difference could be exploited in a stepwise reaction, allowing for a primary reaction at the methoxy site followed by a secondary reaction at the propoxy site under different conditions. Such controlled reactivity is highly desirable for the synthesis of complex, well-defined polymer and hybrid material structures. mdpi.com

In materials science, this controlled reactivity could be translated into the fabrication of gradient materials, where the properties change across the material's thickness. For example, in a coating application, the faster-reacting methoxy group could ensure rapid adhesion to a substrate, while the slower-reacting propoxy group could participate in the bulk curing of the coating, leading to a tougher, more durable finish. russoindustrial.ru

Furthermore, the sol-gel process, a versatile method for creating ceramics and hybrid materials at low temperatures, could greatly benefit from precursors with tunable reactivity like this compound. russoindustrial.ru By carefully controlling the hydrolysis and condensation reactions, it may be possible to create mesoporous materials with tailored pore sizes and surface functionalities for applications in catalysis, separation, and sensing. researchgate.netnih.gov

Future interdisciplinary studies could involve computational modeling to predict the reaction pathways and kinetics of this compound, combined with experimental work to synthesize and characterize the resulting materials. This synergistic approach will be essential for translating the molecular-level properties of this compound into macroscopic material performance.

Exploration of Biological System Interactions and Bio-interfaces

The interaction of materials with biological systems is a critical aspect of biomedical device design and tissue engineering. Organosilanes are widely used to modify the surfaces of biomaterials to improve their biocompatibility and to immobilize biomolecules. aip.orgoup.com The future of this compound in this field will depend on its ability to create well-defined, stable, and biocompatible interfaces.

The surface modification of medical implants, such as those made from titanium or its alloys, is a key application area. nih.gov A thin layer of this compound could be applied to an implant surface to passivate it, reducing the potential for adverse reactions with the surrounding tissue. The functional groups on the silane could also serve as anchor points for the covalent attachment of bioactive molecules, such as peptides or growth factors, that can promote tissue integration and healing. google.comnih.gov

In the realm of biosensors and diagnostic devices, the controlled deposition of this compound could be used to create patterned surfaces for the selective immobilization of antibodies or enzymes. The ability to control the surface chemistry at the micro- and nanoscale is essential for the development of highly sensitive and specific detection platforms. oup.com

A crucial area of future research will be to investigate the biocompatibility of this compound and its degradation products. In vitro and in vivo studies will be necessary to ensure that any materials modified with this compound are safe for medical applications. aip.org Understanding how the surface properties imparted by this silane, such as its wettability and surface energy, influence protein adsorption and cell adhesion will also be a key research focus. bioforcenano.com

Q & A

Q. What advanced applications exist for this compound in materials science or catalysis?

- Answer : Its siloxane backbone is promising for hydrophobic coatings or polymer precursors. In catalysis, it may serve as a ligand or precursor for silicon-based nanomaterials. Explore applications in photolithography or surface functionalization, leveraging methods from perfluorinated silane research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.